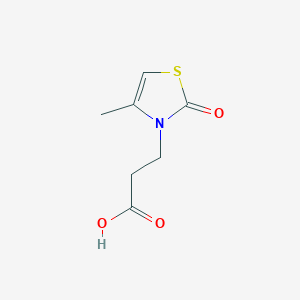

3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid

Übersicht

Beschreibung

The compound 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. This particular compound is characterized by the presence of a 2-oxo-2,3-dihydro-1,3-thiazol moiety attached to a propanoic acid group. The methyl group at the 4-position of the thiazole ring indicates a substitution that could potentially affect the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in various studies. For instance, the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, which share a similar propanoic acid moiety, was achieved and showed potent inhibitory activity in a CYP26A1 microsomal assay . Another study reported the synthesis of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides through a two-step process involving the reaction of 3-(ω-bromacetyl)coumarins with 3-amino(thioxo)methylcarbamoylpropanoic acid . These methods could potentially be adapted for the synthesis of 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. In the case of methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate, the geometry is characterized by a distorted heterocyclic five-membered ring and an enantiomorphic N-alkoxy substituent . The stereochemistry of such compounds is significant, as it can influence the interaction with biological targets. The configuration of substituents around the stereogenic centers, such as the N-O axis and the asymmetric propanoate C(beta) atom, is determined by steric interactions .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the synthesis of N,N-disubstituted β-amino acids and their derivatives with thiazole substituents involved the Hantzsch method, which is a multicomponent reaction . The reactivity of the thiazole ring and the adjacent functional groups can be exploited to create a diverse array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of a 2-oxo group and a thiazole ring can affect the compound's stability, solubility, and reactivity. For instance, the stability of a related antiallergenic compound was demonstrated in dog plasma on long-term storage . The solubility and reactivity of 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid would likely be influenced by the presence of the propanoic acid group, which could enhance its solubility in polar solvents and its reactivity in condensation reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research by Mickevičius et al. (2013) explored the synthesis of derivatives of β-amino acids, including those with thiazole, aromatic, and heterocyclic substituents. Among these compounds, derivatives similar to 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid exhibited antimicrobial activity and even promoted rapeseed growth, increasing seed yield and oil content (Mickevičius et al., 2013).

Reactions with Nucleophiles

Sokolov and Aksinenko (2010) studied the reactions of related compounds with various nucleophiles, leading to the formation of heterocyclic N-substituted 2-aminopyridine derivatives. These findings are crucial for understanding the reactivity and potential applications of similar compounds in chemical synthesis (Sokolov & Aksinenko, 2010).

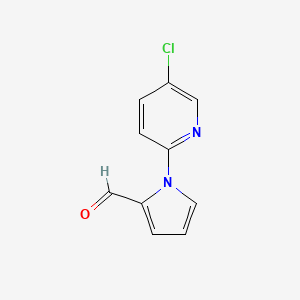

Combinatorial Library Synthesis

Zhuravel et al. (2005) reported on the solution-phase synthesis of a combinatorial library of compounds structurally related to 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid. This research is significant for developing new compounds with potential biological activities (Zhuravel et al., 2005).

Quality Control in Pharmaceutical Ingredients

Zubkov et al. (2016) highlighted the importance of analytical methods for quality control of active pharmaceutical ingredients, including derivatives of similar compounds. Their work emphasizes the need for precise analytical techniques in the development and manufacturing of pharmaceuticals (Zubkov et al., 2016).

Improved Synthesis Methods

Yong (2010) investigated an improved synthesis method for compounds like 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, highlighting advancements in the synthesis process which are applicable to related compounds (Yong, 2010).

Hydrogen Bonding Studies

Dobbin et al. (1993) studied hydrogen bonding in compounds structurally related to 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid. Their findings contribute to a deeper understanding of the molecular interactions and properties of such compounds (Dobbin et al., 1993).

Anticancer and Antimicrobial Activity

Pansare et al. (2019) synthesized thiazolone derivatives with potential anticancer and antimicrobial activities. This research is significant for the development of new therapeutics based on similar molecular frameworks (Pansare et al., 2019).

Renewable Sources for Derivative Synthesis

Flores et al. (2014) reported the efficient synthesis of compounds from renewable sources, demonstrating the environmental and economic benefits of such approaches in chemical synthesis (Flores et al., 2014).

Eigenschaften

IUPAC Name |

3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-4-12-7(11)8(5)3-2-6(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKOQSONWZQQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=O)N1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262138 | |

| Record name | 4-Methyl-2-oxo-3(2H)-thiazolepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid | |

CAS RN |

852399-57-6 | |

| Record name | 4-Methyl-2-oxo-3(2H)-thiazolepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-oxo-3(2H)-thiazolepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)

![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)